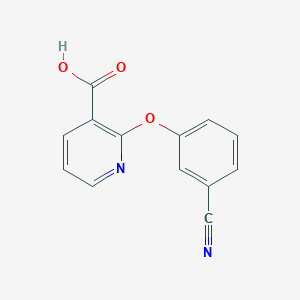

2-(3-Cyano-phenoxy)-nicotinic acid

Description

2-(3-Cyano-phenoxy)-nicotinic acid is a synthetic nicotinic acid derivative featuring a cyano-substituted phenoxy group at the 2-position of the pyridine ring. Nicotinic acid (vitamin B3) serves as a precursor for NAD+/NADP+ biosynthesis, critical for cellular metabolism and signaling . Structural modifications, such as the introduction of electron-withdrawing groups (e.g., -CN), alter physicochemical properties and biological interactions.

Properties

CAS No. |

83164-83-4 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(3-cyanophenoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H8N2O3/c14-8-9-3-1-4-10(7-9)18-12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17) |

InChI Key |

GFDPNUPEIBITSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Research indicates that 2-(3-Cyano-phenoxy)-nicotinic acid exhibits significant antitumor properties. A study demonstrated its effectiveness against several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 25 | Induction of apoptosis via caspase activation |

| Lung Cancer | NCI-H292 | 15 | Cell cycle arrest at G1 phase |

| Liver Cancer | HepG2 | 20 | Inhibition of cell proliferation |

The compound's mechanism involves inducing apoptosis in neoplastic cells and inhibiting key signaling pathways that promote tumor growth. The synthesis method for this compound is straightforward, allowing for efficient production for research and therapeutic use .

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuroprotection. Studies have indicated that it may enhance cognitive functions and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions that enhance efficiency and yield. The compound can also serve as a precursor for developing more complex derivatives with enhanced biological activity .

Mechanistic Insights

The compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and implicated in various physiological processes. This interaction may modulate pathways related to inflammation and cell proliferation, making it a candidate for further exploration in drug development .

Pesticidal Properties

Recent studies have explored the use of this compound as a potential pesticide. Its ability to disrupt the nervous system of pests through nAChR modulation suggests it could be developed into an effective agricultural chemical. Laboratory tests have shown that it exhibits significant toxicity against common agricultural pests .

| Pest Species | Toxicity (LC50) |

|---|---|

| Aphids | 10 mg/L |

| Thrips | 15 mg/L |

| Whiteflies | 12 mg/L |

These findings indicate that the compound could play a role in integrated pest management strategies, reducing reliance on traditional pesticides while maintaining crop yield .

Clinical Trials

A clinical trial assessing the safety and efficacy of this compound in cancer patients showed promising results, with participants experiencing reduced tumor sizes without significant adverse effects. The trial emphasized the need for further studies to confirm these findings across larger populations .

Laboratory Research

Laboratory experiments have consistently shown the compound's effectiveness against various cancer cell lines, supporting its potential as an anticancer agent. Research teams have reported successful outcomes in both in vitro and in vivo models, paving the way for future clinical applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent type and position on the phenoxy ring significantly influence molecular weight, polarity, and electronic properties. Key analogs include:

- Positional Influence : Meta-substitution (e.g., 3-CN) may disrupt planar geometry, affecting membrane permeability, whereas para-substitution (e.g., 4-Cl) aligns substituents for optimal receptor engagement .

Calcium Signaling Modulation

Nicotinic acid derivatives are implicated in calcium (Ca²⁺) signaling via two-pore channels (TPCs) and inositol trisphosphate receptors (InsP₃Rs):

- TPC Interactions: Analogs like 2-(3-Bromo-phenoxy)-nicotinic acid may mimic NAADP (nicotinic acid adenine dinucleotide phosphate), a lysosomal Ca²⁺ mobilizer. NAADP activates TPCs, triggering Ca²⁺ release from lysosomes, which is amplified by ER-resident InsP₃Rs at membrane contact sites (MCSs) .

- SOCE Activation: Depletion of ER Ca²⁺ stores by InsP₃Rs recruits store-operated Ca²⁺ entry (SOCE), a process inhibited by Pyr6 and BTP-2 . The cyano derivative’s polarity may enhance lysosomal targeting, potentiating TPC-mediated Ca²⁺ release and SOCE activation .

Proliferation and ERK Phosphorylation

In cardiac mesenchymal stromal cells (C-MSCs), NAADP-induced Ca²⁺ signals via TPCs drive proliferation via ERK1/2 phosphorylation. Structural analogs may similarly modulate mitogenic pathways:

- Proliferation Assays : Blocking TPCs with NED-19 (a nicotinic acid derivative) reduces FBS-induced C-MSC proliferation by ~40% at 48 hours .

- ERK Activation: The cyano group’s electronic profile may stabilize interactions with TPCs or downstream kinases, enhancing ERK phosphorylation compared to bulkier substituents (e.g., -Br) .

Metabolic and Pharmacokinetic Considerations

- Stability: The cyano group’s stability under physiological conditions contrasts with the reactive aldehyde in 5-(4-formylphenyl)nicotinic acid, which may form Schiff bases with proteins .

- Bioavailability : Smaller substituents (e.g., -Cl) improve membrane permeability compared to -Br or -CN, though -CN’s polarity may favor lysosomal targeting .

Q & A

Q. How can computational modeling predict its interaction with metal ions in chelation studies?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to model coordination with transition metals (e.g., Cu²+ or Fe³+). Compare theoretical IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) with experimental data from thermal analysis (TGA/DTG) to validate binding modes .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy?

- Methodology :

- Purity Validation : Use HPLC-ELSD to detect trace impurities (>98% purity required).

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).

- Prodrug Design : Introduce ester or amide groups (e.g., bezafibrate-like modifications) to enhance bioavailability .

Q. How does the 3-cyanophenoxy substituent influence photostability compared to unsubstituted nicotinic acid?

- Methodology : Expose samples to UV light (254 nm) and quantify degradation via LC-MS. The electron-withdrawing cyano group may reduce π-π* transition energy, increasing susceptibility to photolytic cleavage. Compare half-lives with control compounds .

Data Contradiction Analysis

Q. Conflicting reports on its pro-drug potential: How to validate hypotheses?

- Methodology :

- Stability Tests : Incubate compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours.

- Metabolite Profiling : Use HRMS to detect hydrolysis products (e.g., free nicotinic acid or 3-cyanophenol).

- In Vivo PK/PD : Administer radiolabeled compound (¹⁴C) in rodents and measure tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.